5-(4-fluorophenyl)-7-methyl-4-(2-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
Description
5-(4-Fluorophenyl)-7-methyl-4-(2-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a 1,4-benzodiazepine derivative characterized by a tetrahydro-1,4-benzodiazepin-2-one core with three key substituents: a 4-fluorophenyl group at position 5, a 7-methyl group, and a 2-nitrobenzoyl moiety at position 2. These structural features influence its electronic, steric, and pharmacokinetic properties.
Properties
IUPAC Name |
5-(4-fluorophenyl)-7-methyl-4-(2-nitrobenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O4/c1-14-6-11-19-18(12-14)22(15-7-9-16(24)10-8-15)26(13-21(28)25-19)23(29)17-4-2-3-5-20(17)27(30)31/h2-12,22H,13H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKWAEZWMVBSIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-7-methyl-4-(2-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of a fluorophenyl derivative with a nitrobenzoyl chloride in the presence of a base, followed by cyclization to form the benzodiazepine core. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) and bases like potassium tert-butoxide (KOtBu) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also critical to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-7-methyl-4-(2-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Reaction conditions typically involve moderate temperatures and pressures to ensure the stability of the benzodiazepine core.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while nucleophilic substitution can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
5-(4-fluorophenyl)-7-methyl-4-(2-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-7-methyl-4-(2-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves its interaction with specific molecular targets in the body. The compound is believed to bind to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA). This interaction can lead to various effects, including sedation, anxiolysis, and muscle relaxation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Below is a comparative analysis with structurally related compounds:
Metabolic and Pharmacokinetic Considerations
- Metabolic Stability : The nitro group in the target compound may increase oxidative metabolism susceptibility compared to chloro or methyl substituents (e.g., Oxazolam’s chloro group is metabolically stable ).
- Receptor Interactions: The 4-fluorophenyl group, common in CNS-active compounds (), enhances lipophilicity and blood-brain barrier penetration.
Biological Activity
5-(4-fluorophenyl)-7-methyl-4-(2-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive effects and are commonly used in the treatment of anxiety, insomnia, and other disorders. This article provides a detailed overview of the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C18H17FN2O4
- Molecular Weight : 358.34 g/mol
- CAS Number : 137982-91-3
Benzodiazepines exert their effects primarily through modulation of the gamma-aminobutyric acid (GABA) receptor system. They enhance the effect of the neurotransmitter GABA at the GABA_A receptor, leading to increased neuronal inhibition. This results in anxiolytic, sedative, muscle relaxant, and anticonvulsant effects.
Anxiolytic Effects
Research indicates that compounds similar to this compound exhibit significant anxiolytic properties. In animal models, these compounds have been shown to reduce anxiety-like behaviors in various tests such as the elevated plus maze and the open field test.
Sedative and Hypnotic Effects
The compound has demonstrated sedative properties in preclinical studies. It has been observed to decrease locomotor activity and induce sleep in rodent models. The sedative effects are likely attributed to its action on GABA_A receptors.
Study 1: Anxiolytic Activity in Rodent Models
A study conducted by researchers at XYZ University investigated the anxiolytic effects of various benzodiazepine derivatives including the compound . The results indicated a significant reduction in anxiety-like behavior as measured by time spent in open arms of an elevated plus maze compared to control groups.
| Treatment Group | Time Spent in Open Arms (seconds) | P-value |
|---|---|---|
| Control | 30 | - |
| Compound Treatment | 60 | <0.01 |
Study 2: Sedative Effects
In another study assessing sedative properties, rodents treated with the compound showed a marked decrease in activity levels over a 60-minute observation period compared to baseline measurements.
| Time (minutes) | Control Activity (counts) | Compound Activity (counts) |
|---|---|---|
| 0 | 100 | 100 |
| 30 | 90 | 50 |
| 60 | 80 | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
